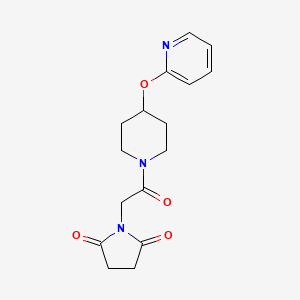![molecular formula C21H18ClNO5S B2761233 3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 565173-05-9](/img/structure/B2761233.png)
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is a chemical compound with the molecular formula C21H19NO5S . It has a molecular weight of 397.45 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19NO5S/c1-27-19-12-10-18(11-13-19)22(15-16-6-3-2-4-7-16)28(25,26)20-9-5-8-17(14-20)21(23)24/h2-14H,15H2,1H3,(H,23,24) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Toxicity Assessment
Research conducted by Gorokhova et al. (2020) investigated the toxic properties of several benzoic acid derivatives, including 4-chlorobenzoic acid and 4-methoxybenzoic acid, upon intragastric intake. This study found that these compounds could lead to significant biochemical and morphological changes, indicating a toxic effect primarily on the liver and kidneys. This suggests the importance of understanding the toxicological profiles of these compounds for safety evaluations (Gorokhova et al., 2020).
Synthesis and Antimicrobial Activity
Nakazumi et al. (1984) explored the synthesis of 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones, demonstrating the chemical versatility of benzoic acid derivatives. The study highlighted the antimicrobial potential of these compounds against Trichophytons, pointing towards their application in developing new antimicrobial agents (Nakazumi et al., 1984).
Proton Exchange Membranes
Research by Kim et al. (2008) introduced comb-shaped poly(arylene ether sulfone)s synthesized using sulfonated 4-fluorobenzophenone and related compounds, for use as proton exchange membranes in fuel cells. These membranes displayed promising properties for polyelectrolyte membrane materials, including high proton conductivity, suggesting their potential in advancing fuel cell technology (Kim et al., 2008).
Environmental Applications
Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This study showcases the environmental applications of benzoic acid derivatives in water treatment technologies, emphasizing the importance of novel materials in mitigating pollution (Zhou et al., 2018).
Chemical Reactions and Derivatives
Several studies focus on the reactions and derivatives of benzoic acid and its substituted forms, exploring their synthesis, characteristics, and applications. For instance, the work by Bonnin et al. (1979) and subsequent research delve into the synthesis of various benzoic acid derivatives and their potential uses in different chemical and industrial applications (Bonnin et al., 1979).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-[benzyl-(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S/c1-28-18-10-8-17(9-11-18)23(14-15-5-3-2-4-6-15)29(26,27)20-13-16(21(24)25)7-12-19(20)22/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVNXQNDGGPKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)
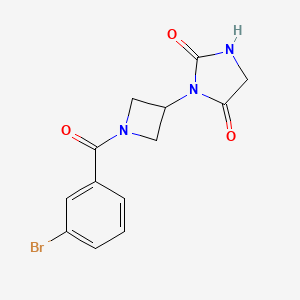
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)

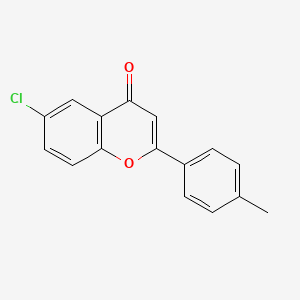
![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
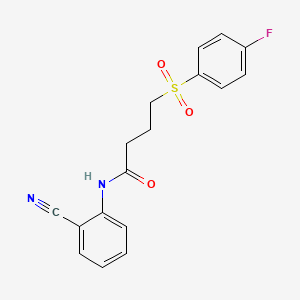
![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)
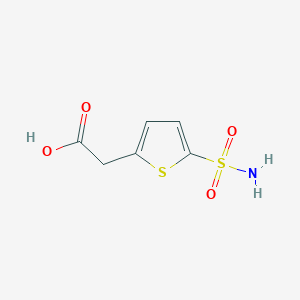
![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)
